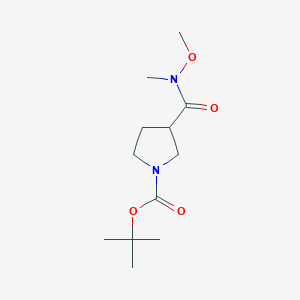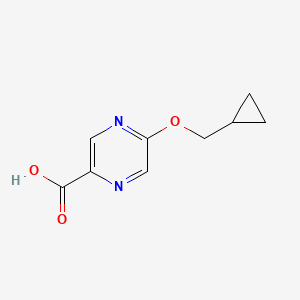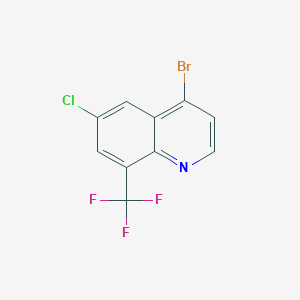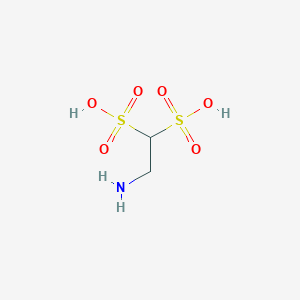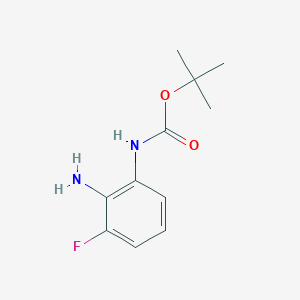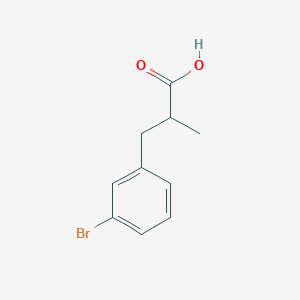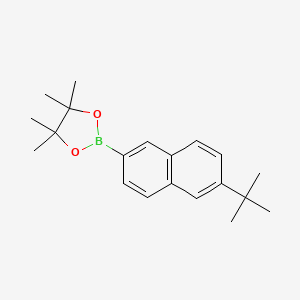
6-t-Butylnaphthalen-2-boronic acid pinacol ester
Descripción general
Descripción
6-t-Butylnaphthalen-2-boronic acid pinacol ester, also known as 2-(6-(1,1-Dimethylethyl)naphthalen-2-yl)phenylboronic acid pinacol ester, is a boronic acid compound with an aryl group substitution on a naphthalene ring. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The empirical formula of 6-t-Butylnaphthalen-2-boronic acid pinacol ester is C16H19BO2 . Its molecular weight is 310.2 g/mol.Chemical Reactions Analysis
Boronic acid compounds like 6-t-Butylnaphthalen-2-boronic acid pinacol ester are often used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
6-t-Butylnaphthalen-2-boronic acid pinacol ester is a solid . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Phosphorescence Properties
Arylboronic esters, including compounds similar to 6-t-Butylnaphthalen-2-boronic acid pinacol ester, have been discovered to exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for the efficient generation of a triplet excited state. The phosphorescence properties of these esters suggest potential applications in materials science, particularly for the development of new phosphorescent materials (Shoji et al., 2017).
Organic Synthesis and Catalysis
Aryl pinacolboronic esters are pivotal in organic synthesis, particularly in catalyzed reactions. For instance, they have been used in the enantioselective synthesis of indanols bearing tertiary alcohol groups via intramolecular hydroarylation of unactivated ketones, demonstrating their versatility in organic synthesis (Gallego & Sarpong, 2012). Moreover, the palladium-catalyzed tert-butoxycarbonylation of aryl boronic acid derivatives to synthesize tert-butyl esters highlights the role of these compounds in facilitating cross-coupling reactions, offering a wide range of substrates including benzenes, pyridines, and quinolines boronic acids or their esters (Li et al., 2014).
Decarboxylative Borylation
Decarboxylative borylation of aryl and alkenyl carboxylic acids through N-hydroxyphthalimide esters using tert-butyl isonicotinate as a catalyst under base-free conditions has been reported. This methodology allows for the conversion of carboxylic acids into aryl boronate esters, offering a novel approach for utilizing carboxylic acid as building blocks in organic synthesis. The process suggests a pathway involving the coupling of a transient aryl radical with a pyridine-stabilized persistent boryl radical, indicating a potential application in the synthesis of boronate esters from carboxylic acids (Cheng et al., 2017).
Polymer Science
In the field of polymer science, the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a palladium catalyst has been explored. This process leads to the synthesis of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. The unique unstoichiometric polycondensation behavior highlights the potential of arylboronic esters in the development of novel polymers with specific end-functionalizations, offering new avenues for materials research and development (Nojima et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-tert-butylnaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BO2/c1-18(2,3)16-10-8-15-13-17(11-9-14(15)12-16)21-22-19(4,5)20(6,7)23-21/h8-13H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISRQXMDRIYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-t-Butylnaphthalen-2-boronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



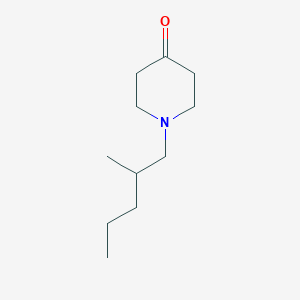
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)
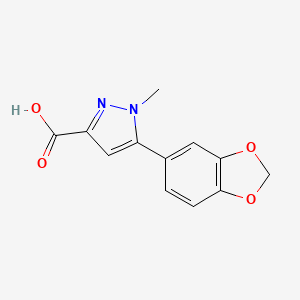
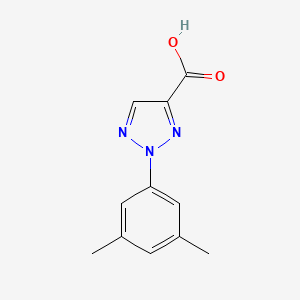
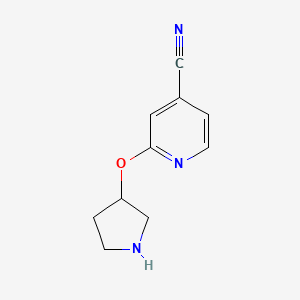
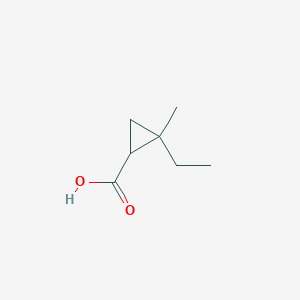
![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)
![2-[2-(Dimethylamino)ethoxy]pyridine-4-carboxylic acid](/img/structure/B1527586.png)
